molecular formula C11H14N2O B2911807 1-Phenylpyrrolidine-2-carboxamide CAS No. 1378301-20-2

1-Phenylpyrrolidine-2-carboxamide

Cat. No.: B2911807
CAS No.: 1378301-20-2
M. Wt: 190.246
InChI Key: QYRXZLMOIBPKTJ-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 . The IUPAC name for this compound is 1-phenyl-2-pyrrolidinecarboxamide .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c12-11(14)10-7-4-8-13(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14) . This indicates the presence of a pyrrolidine ring attached to a phenyl group and a carboxamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, pyrrolidine derivatives are known to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Potential Anti-HIV Properties

1-Phenylpyrrolidine-2-carboxamide has shown potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This application is particularly notable in compounds like 1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide, which are connected into infinite chains via hydrogen bonding with solvent molecules, suggesting potential in HIV-1 therapy (Tamazyan et al., 2007).

Role in Synthesis of PARP Inhibitors

This compound plays a crucial role in the development of phenylpyrrolidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors exhibit high potency against PARP enzymes and have shown promise in cellular assays, offering potential therapeutic benefits in cancer treatment (Penning et al., 2010).

Application in Pharmacological Agents

The stereochemistry of compounds like phenylpiracetam, based on the pyrrolidin-2-one pharmacophore of this compound, is of great interest for developing pharmacological agents. These compounds facilitate memory processes and attenuate cognitive function impairment associated with various conditions. Their enantiomers have shown distinct pharmacological advantages, justifying further exploration in drug development (Veinberg et al., 2015).

Ligand Design in Melanocortin Receptor Research

2-Phenylpyrrolidine-2-carboxamide derivatives have been synthesized and characterized as potent ligands for the human melanocortin-4 receptor. This research has implications in understanding obesity and related metabolic disorders, offering a pathway to targeted therapeutic interventions (Jiang et al., 2007).

Anticancer and Anti-Biofilm Activities

Novel derivatives of this compound have been evaluated for their anticancer and anti-biofilm activities. These compounds have shown promising results in both in vitro and in vivo models, indicating their potential as candidates for anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).

Safety and Hazards

The safety information for 1-Phenylpyrrolidine-2-carboxamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

While specific future directions for 1-Phenylpyrrolidine-2-carboxamide are not mentioned in the search results, there are several potential development directions for carbohydrate-containing therapeutics, which include pyrrolidine derivatives . These directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Properties

IUPAC Name

1-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)10-7-4-8-13(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRXZLMOIBPKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378301-20-2
Record name 1-phenylpyrrolidine-2-carboxamide
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